molecular formula C19H26N8 B6435757 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2548983-77-1

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No. B6435757
CAS RN: 2548983-77-1
M. Wt: 366.5 g/mol
InChI Key: YVJZIRMNTSMGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (6-TBMPP) is a synthetic compound with a variety of applications in scientific research. It is a purine derivative and has been studied for its potential biological activity, including its ability to interact with several enzymes and proteins.

Scientific Research Applications

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has been studied for its potential applications in scientific research. It has been found to interact with several enzymes and proteins, such as cyclooxygenase-2 (COX-2) and thromboxane synthase (TXS). In addition, it has been studied for its ability to inhibit the growth of cancer cells. It has also been investigated for its ability to modulate the activity of various enzymes and proteins involved in metabolic pathways.

Mechanism of Action

The exact mechanism of action of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is not yet fully understood. However, it is believed to interact with proteins and enzymes in a variety of ways. For example, it has been found to inhibit the activity of COX-2 and TXS, which are involved in the production of prostaglandins and thromboxanes. In addition, it has been found to modulate the activity of enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been found to inhibit the growth of cancer cells in vitro and to modulate the activity of enzymes and proteins involved in metabolic pathways. It has also been found to interact with several enzymes and proteins, such as COX-2 and TXS.

Advantages and Limitations for Lab Experiments

The use of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine in laboratory experiments has several advantages. It is easily synthesized and can be stored at room temperature. In addition, it has been found to interact with several enzymes and proteins, allowing for a variety of potential applications. However, its exact mechanism of action is not yet fully understood, and thus its effects on biochemical and physiological processes are not yet fully known.

Future Directions

Given the potential applications of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine, there are several potential future directions for research. It could be studied further to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, it could be investigated further for its potential applications in the treatment of cancer and other diseases. Finally, it could be studied to determine its potential applications in drug design and development.

Synthesis Methods

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine can be synthesized via a variety of methods, including the condensation of 6-tert-butyl-2-methylpyrimidin-4-yl piperazine and 9-methyl-9H-purine. This method involves the reaction of the two compounds in a solvent such as dimethylformamide (DMF) and the subsequent purification of the product. The reaction yields a white solid that is soluble in water and can be stored at room temperature.

properties

IUPAC Name

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8/c1-13-23-14(19(2,3)4)10-15(24-13)26-6-8-27(9-7-26)18-16-17(20-11-21-18)25(5)12-22-16/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJZIRMNTSMGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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